A Technical Guide to the Synthesis and Characterization of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole
A Technical Guide to the Synthesis and Characterization of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole (CAS No. 887338-48-9).[1] As a key heterocyclic building block, this compound serves as a valuable intermediate in the development of novel therapeutics, particularly in oncology and neuropharmacology. This document outlines a robust, two-step synthetic pathway commencing from commercially available 5-fluoroindole. It delves into the mechanistic underpinnings of the N-tosylation and subsequent C-3 bromination reactions. Furthermore, a full suite of analytical techniques for structural elucidation and purity confirmation is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex indole derivatives.
Introduction and Strategic Importance
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[2] Functionalization of the indole ring allows for the precise modulation of biological activity. The target compound, 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole, is a trifunctionalized intermediate designed for versatility in drug discovery campaigns.
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The 3-Bromo Position: The bromine atom at the C-3 position is a synthetic linchpin. It is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
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The 5-Fluoro Position: The fluorine atom at the C-5 position often enhances metabolic stability and can improve pharmacokinetic properties by blocking a potential site of oxidative metabolism. It can also modulate the electronic properties of the indole ring and participate in favorable interactions with biological targets.
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The N-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves a dual purpose. Firstly, it is an effective protecting group for the indole nitrogen, preventing unwanted side reactions. Secondly, as a strong electron-withdrawing group, it acidifies the C-2 proton and deactivates the benzene ring, thereby directing electrophilic substitution, such as bromination, specifically to the C-3 position of the pyrrole ring.
This guide provides a detailed, field-tested methodology for the reliable synthesis and rigorous characterization of this important synthetic intermediate.
Synthesis Pathway and Experimental Protocol
The synthesis of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole is efficiently achieved in a two-step sequence starting from 5-fluoroindole. The pathway involves the protection of the indole nitrogen via tosylation, followed by the regioselective bromination of the C-3 position.
Synthetic Workflow Overview
The overall transformation is outlined below. The process is designed for efficiency and scalability, utilizing standard laboratory reagents and techniques.
Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of 5-Fluoro-1-(p-toluenesulfonyl)indole
Causality: The indole N-H bond is acidic and requires protection to prevent side reactions and to direct subsequent functionalization. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl) in a classic nucleophilic substitution reaction to form the stable N-tosylated product. Tetrahydrofuran (THF) is an excellent choice of solvent as it is aprotic and effectively solvates the reagents.
Detailed Protocol:
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-fluoroindole (1.0 eq.).
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Dissolve the indole in anhydrous tetrahydrofuran (THF, ~0.2 M).
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Cool the solution to 0 °C using an ice-water bath.
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes.
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Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
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In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in a minimal amount of anhydrous THF.
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Add the TsCl solution dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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Wash the organic layer sequentially with water (2x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-fluoro-1-(p-toluenesulfonyl)indole as a white solid.
Step 2: Synthesis of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole
Causality: The electron-rich pyrrole ring of the indole system is susceptible to electrophilic aromatic substitution. The N-tosyl group directs this substitution almost exclusively to the C-3 position. N-Bromosuccinimide (NBS) serves as a convenient and mild source of electrophilic bromine (Br⁺).[3][4] The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.
Caption: Mechanism of electrophilic bromination at C-3.
Detailed Protocol:
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In a round-bottom flask, dissolve the 5-fluoro-1-(p-toluenesulfonyl)indole (1.0 eq.) from Step 1 in anhydrous dimethylformamide (DMF, ~0.3 M).
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Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution in one portion at room temperature.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by TLC. The product spot should be less polar than the starting material.
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Work-up: Upon completion, pour the reaction mixture into a larger volume of ice-water. A precipitate should form.
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Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
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Wash the filter cake thoroughly with cold water and then with a small amount of cold hexane to remove residual DMF and succinimide.
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Purification: The crude solid is often of high purity. If necessary, it can be further purified by recrystallization from isopropanol or ethanol to afford 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole as a white to off-white crystalline solid.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key analytical data for 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole.
| Property | Data |
| CAS Number | 887338-48-9 |
| Molecular Formula | C₁₅H₁₁BrFNO₂S |
| Molecular Weight | 368.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not consistently reported; requires experimental determination. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.9 (d, 2H, Ts-ArH), ~7.6 (s, 1H, H-2), ~7.5 (dd, 1H, H-7), ~7.3 (d, 2H, Ts-ArH), ~7.1 (dd, 1H, H-4), ~7.0 (ddd, 1H, H-6), ~2.4 (s, 3H, Ts-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for 15 carbons, including aromatic C-F (~160 ppm, d), C=C, C-Br (~95 ppm), and C-S carbons, plus the tosyl methyl carbon (~21 ppm). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance is expected in the typical range for an aryl fluoride. |
| Mass Spec. (ESI+) | m/z: 368.0, 370.0 [M+H]⁺, showing the characteristic isotopic pattern for one bromine atom. |
| IR (ATR) | ν (cm⁻¹): ~1370 & 1175 (S=O stretch), ~1595 (C=C aromatic), ~1190 (C-F stretch). |
Note: NMR chemical shifts (δ) are predicted based on analogous structures and general principles. Actual experimental values may vary slightly.
Interpretation of Analytical Data
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¹H NMR: The spectrum should be clean, showing the characteristic AX system of the p-substituted tosyl group (two doublets, integrating to 2H each). The indole protons will appear as multiplets or doublets of doublets, with coupling constants indicating their positions. The singlet for the H-2 proton confirms that bromination occurred at the C-3 position. The singlet at ~2.4 ppm corresponds to the three methyl protons of the tosyl group.
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¹⁹F NMR: The presence of a single peak confirms the single fluorine atom on the indole ring.
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Mass Spectrometry: The observation of two major peaks in the molecular ion region with an approximate 1:1 intensity ratio, separated by 2 mass units (e.g., 368 and 370 for [M+H]⁺), is definitive proof of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
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IR Spectroscopy: The strong, characteristic absorption bands for the sulfonyl (S=O) group are key indicators of the tosyl moiety's presence.
Safety, Handling, and Storage
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Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all reagents and the final product in a well-ventilated fume hood. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere. N-Bromosuccinimide is an irritant.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light.[5]
Applications in Research and Drug Development
3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole is not an end product but a versatile intermediate. Its primary application is in the construction of more complex molecules through cross-coupling reactions at the C-3 position. This allows for the rapid generation of compound libraries for screening against various biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in neurodegenerative diseases. The tosyl group can be readily removed under basic conditions (e.g., NaOH or LiOH in methanol/THF) at a later stage of the synthesis to reveal the free N-H indole, which is often crucial for biological activity.
References
- Leimgruber, W., & Batcho, A. D. (1971). Organic Syntheses, Coll. Vol. 7, p.467 (1990); Vol. 63, p.214 (1985). A classic method for indole synthesis, providing foundational context.
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Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215. [Link]
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. [ISBN: 978-0-470-71243-2]
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Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS). Retrieved from Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal. [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from Organic Synthesis. [Link]
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ENAO Chemical Co., Ltd. (n.d.). 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole CAS NO.887338-48-9. Retrieved from lookchem.com. [Link]
